molecular formula C22H23ClN2O5 B2442861 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1904625-77-9

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B2442861
CAS RN: 1904625-77-9
M. Wt: 430.89
InChI Key: ZVBSFAKHLKYIJN-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H23ClN2O5 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidizing Reagents and Polymer Functionalization

Research on polymers and functionalized reagents suggests potential applications in materials science. For example, poly(methyl methacrylate) (PMMA) was functionalized to generate isoxazolinium permanganate resins, which selectively oxidize alcohols to corresponding carbonyl compounds in appreciable yields, showcasing operational simplicity among polymeric reagents (Shiney, Rajan, & Sreekumar, 1996). Similarly, another study presented the synthesis of a new 2-oxazoline monomer with a protected thiol group, leading to copolymers with narrow molar mass distributions and target polymer chain lengths, which after deprotection, yielded poly(2-oxazoline) with pendant thiol groups (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Anticancer Activity

Compounds similar in structure to the query have been evaluated for anticancer properties. For instance, various benzoxazepine derivatives were synthesized and assessed for their anticancer properties in breast cancer cells, revealing potent cytotoxicity in both benign and metastatic breast cancer cells, highlighting the potential for therapeutic applications (Odame, Schoeman, Krause, Hosten, Tshentu, & Frost, 2021).

Vascular Cognitive Impairment

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates synthesized as histone deacetylase inhibitors were examined for their influence on vascular cognitive impairment (VCI). One compound, in particular, increased cerebral blood flow, attenuated cognitive impairment, and improved hippocampal atrophy in vivo, suggesting potential as a treatment for VCI (Kaur, Fang, Lee, Singh, Nepali, Lin, Yeh, Lai, Chan, Tu, Banerjee, Hu, & Liou, 2019).

Crystal Structure and Molecular Interaction

Investigations into the crystal structure and molecular interactions of related compounds have provided insights into the chemical behavior and potential applications in designing molecules with specific properties. For example, the synthesis and crystal structure determination of a related compound revealed interesting features like intermolecular hydrogen bonding and π-π stacking, which are crucial for understanding molecular interactions (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).

properties

IUPAC Name

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-28-19-6-3-15(11-20(19)29-2)4-8-21(26)24-9-10-25-13-16-12-17(23)5-7-18(16)30-14-22(25)27/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,26)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBSFAKHLKYIJN-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

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